molecular formula C7H6F3NO3 B1439509 Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 1126633-32-6

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No. B1439509
M. Wt: 209.12 g/mol
InChI Key: XNWPXJFSPSKGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl compounds, such as “Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate”, are often used in the pharmaceutical and agrochemical industries . The trifluoromethyl group contributes unique physicochemical properties that can enhance the biological activities of these compounds .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate” were not found, trifluoromethyl-containing compounds are often synthesized using building blocks like ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .

Scientific Research Applications

Synthesis Applications

Synthesis of Aminoethyl and Carbethoxythiazoles Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor in the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves a Michael-like addition of secondary amines, and the products are isolated via solvent removal and acid/base extraction (Boy & Guernon, 2005).

Applications in Organic Synthesis

Creation of Ethyl 4-Aroyl-5-trifluoromethylpyrazole 3-Carboxylates Ethyl 4-aroyl-5-trifluoromethylpyrazole 3-carboxylates are synthesized using ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate. This involves a reaction with readily available vinyl ketone and ethyl diazoacetate, followed by thermally induced elimination of trifluoromethane (Cyrener, Lauterbach & Burger, 1996).

Heterocyclic Compound Synthesis

Diverse Trifluoromethyl Heterocycles from a Single Precursor Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative of ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, and pyridines (Honey, Pasceri, Lewis & Moody, 2012).

Antimicrobial and Biological Activities

Microwave-Assisted Synthesis for Biological Activities Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazole nucleus, derived from ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, have been synthesized. These compounds were screened for antimicrobial, antilipase, and antiurease activities, showing varying degrees of effectiveness (Başoğlu, Ulker, Alpay‐Karaoglu & Demirbas, 2013).

Palladium-Catalyzed Alkenylation

Palladium-Catalyzed Modifications of Ethyl Oxazole-4-Carboxylate Ethyl oxazole-4-carboxylate, closely related to ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, has been alkenylated, benzylated, and alkylated using palladium acetate and Buchwald's JohnPhos ligand. This process highlights the versatility and potential for chemical modifications of similar compounds (Verrier, Hoarau & Marsais, 2009).

Future Directions

Trifluoromethyl-containing compounds continue to be an area of interest in the development of new pharmaceuticals and agrochemicals . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWPXJFSPSKGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.